

Independent Verification of Published ANT2681 Research Findings: A Comparative Guide

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Compound of Interest

Compound Name: ANT2681

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metallo- β -lactamase inhibitor (MBLi) **ANT2681**'s performance with alternative therapeutic options, supported by published experimental data. All quantitative data is summarized for clear comparison, and detailed methodologies for key experiments are provided.

Executive Summary

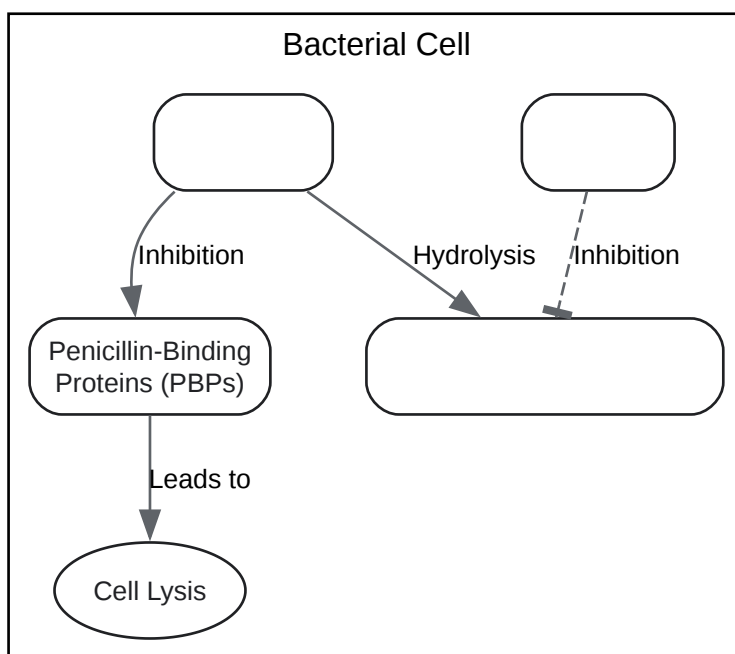
ANT2681 is a novel, specific, and competitive inhibitor of metallo- β -lactamases (MBLs), with particularly potent activity against New Delhi metallo- β -lactamase (NDM) enzymes.[1][2][3][4][5] Developed for use in combination with the carbapenem antibiotic meropenem, **ANT2681** effectively restores meropenem's activity against many carbapenem-resistant Enterobacterales (CRE).[1][2][4][6] The global spread of MBL-producing CRE, especially those carrying the NDM gene, poses a significant public health threat for which effective treatments are limited.[2] **ANT2681** offers a promising therapeutic strategy to address this unmet medical need.

Mechanism of Action

ANT2681 functions by inhibiting the enzymatic activity of MBLs.[7][8] These enzymes, produced by certain bacteria, confer resistance to β -lactam antibiotics, including carbapenems, by hydrolyzing the β -lactam ring. **ANT2681** specifically interacts with the dinuclear zinc ion cluster within the active site of MBLs, a common feature of these enzymes.[7][8][9] This

competitive inhibition prevents the breakdown of meropenem, allowing the antibiotic to exert its bactericidal effects.[1][2][4]

ANT2681 Mechanism of Action



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Mechanism of **ANT2681** action in bacteria.

Comparative Performance Data

The combination of meropenem and **ANT2681** (MEM-**ANT2681**) has demonstrated significant efficacy in restoring meropenem's activity against MBL-producing Enterobacterales. The following tables summarize the in vitro susceptibility data from published studies.

Table 1: In Vitro Activity of Meropenem with and without **ANT2681** against MBL-Positive Enterobacterales

Organism Subset	Meropenem MIC50/MIC90 (µg/ml)	Meropenem + ANT2681 (8 µg/ml) MIC50/MIC90 (µg/ml)	Reference
MBL-positive Enterobacterales (n=1,687)	>32/>32	0.25/8	[1] [2] [4]
NDM-producing CRE (n=1,108)	>32/>32	0.25/8	[1] [6]
VIM-positive Enterobacterales	Not specified	Inhibited 74.9% of isolates	[1] [2] [4]
IMP-positive Enterobacterales	Not specified	Inhibited 85.7% of isolates	[1] [2] [4]

Table 2: Comparative Activity of MEM-**ANT2681** and Other Agents against NDM-Producing CRE

Agent	MIC90 (µg/ml)	Reference
Meropenem-ANT2681	8	[1]
Cefiderocol (FDC)	8	[1] [2]
Cefepime-taniborbactam (FEP- taniborbactam)	32	[1] [2]
Aztreonam-avibactam (ATM- AVI)	0.5	[1] [2]

Table 3: Comparative Activity against NDM-positive Escherichia coli

Agent	MIC90 (µg/ml)	Reference
Meropenem-ANT2681	1	[2]
Aztreonam-avibactam (ATM-AVI)	4	[2]
Cefiderocol (FDC)	>32	[2]
Cefepime-taniborbactam (FEP-taniborbactam)	>32	[2]

Experimental Protocols

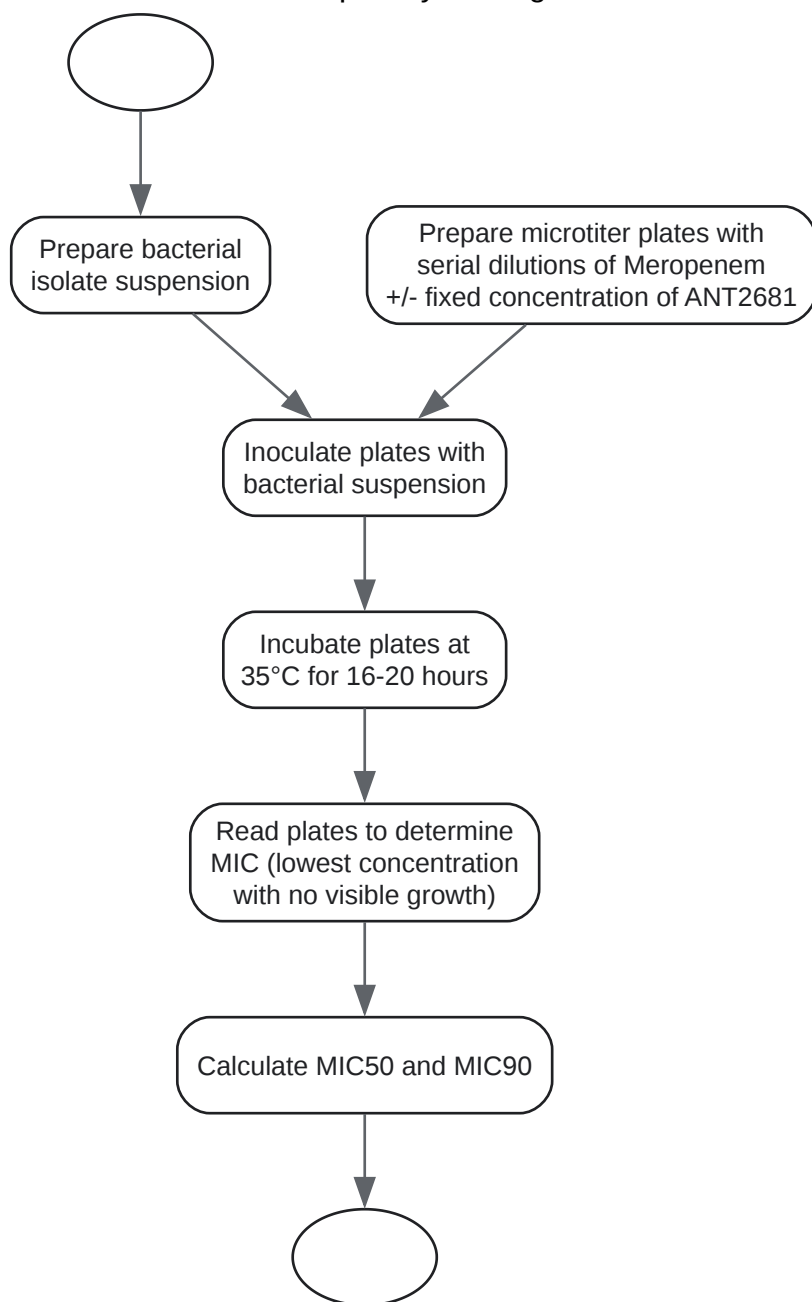
In Vitro Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentrations (MICs) of meropenem in combination with **ANT2681** against a panel of clinical isolates.

Methodology:

- Isolate Collection: A global collection of MBL-producing Enterobacterales clinical isolates was used.[\[6\]](#)
- MIC Determination: Broth microdilution susceptibility testing was performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[\[6\]](#)
- Drug Concentrations: Meropenem was tested in doubling dilutions, both alone and in the presence of a fixed concentration of **ANT2681** (typically 8 µg/ml).[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[6\]](#)
- Data Analysis: The MIC50 and MIC90 values, representing the concentrations required to inhibit the growth of 50% and 90% of the isolates, respectively, were determined.[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[6\]](#)

In Vitro Susceptibility Testing Workflow



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Workflow for in vitro susceptibility testing.

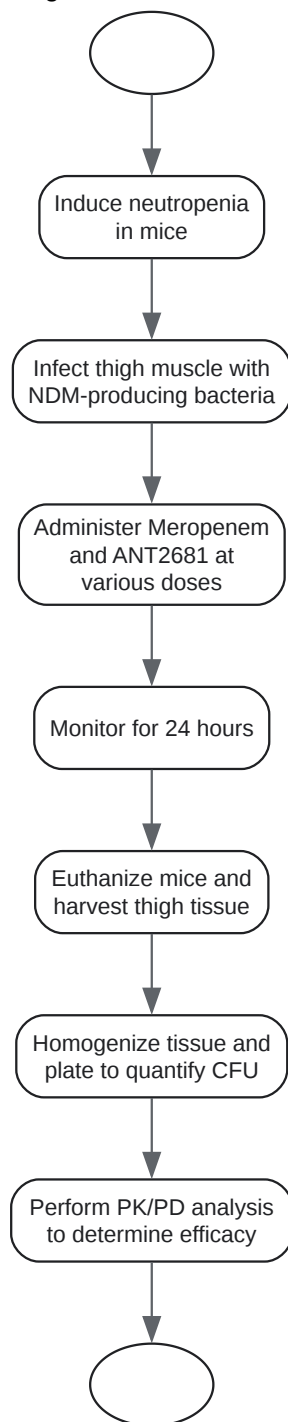
In Vivo Pharmacodynamics (Murine Neutropenic Thigh Infection Model)

Objective: To evaluate the in vivo efficacy of the meropenem-**ANT2681** combination.

Methodology:

- Animal Model: Neutropenic mice were used to mimic an immunocompromised state.[7][8]
- Infection: Mice were infected in the thigh muscle with a specific strain of NDM-producing Enterobacteriaceae.[7][8]
- Treatment: At a specified time post-infection, treatment was initiated with various doses of meropenem and **ANT2681**, administered via subcutaneous and intravenous routes, respectively.[7][8]
- Outcome Measurement: After 24 hours of therapy, the bacterial burden in the thighs was quantified by plating homogenized tissue and counting colony-forming units (CFU).[8]
- Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: The relationship between drug exposure (e.g., Area Under the Curve - AUC) and the antibacterial effect was modeled to determine the exposures required for bacterial stasis or killing.[7][8] The dose fractionation study identified the area under the concentration-time curve (AUC) as the relevant pharmacodynamic index for **ANT2681**. [7][8]

Murine Thigh Infection Model Workflow



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Workflow of the murine thigh infection model.

Conclusion

The published research findings consistently demonstrate that **ANT2681** is a potent inhibitor of NDM metallo- β -lactamases. When used in combination with meropenem, it restores the antibiotic's activity against a significant number of carbapenem-resistant Enterobacterales. The comparative data suggests that the meropenem-**ANT2681** combination is a promising candidate for treating serious infections caused by NDM-producing pathogens, offering a valuable alternative to other therapeutic options. Further clinical development and investigation are warranted to fully establish its role in clinical practice.

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